![molecular formula C14H13N3O2 B2502345 (3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034485-77-1](/img/structure/B2502345.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as DHIM, and it exhibits a unique molecular structure that makes it a promising candidate for various biomedical applications. In
科学的研究の応用
- THIQ analogs, including 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol, exhibit promising antimicrobial properties. Researchers have investigated their efficacy against various infective pathogens, such as bacteria, fungi, and viruses .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. THIQ-based compounds have shown neuroprotective potential by modulating neurotransmitter systems, reducing oxidative stress, and enhancing neuronal survival .
- Inflammation plays a crucial role in various diseases. Some THIQ analogs, including our compound of interest, have demonstrated anti-inflammatory effects. These compounds may inhibit pro-inflammatory pathways and cytokine production .
- Researchers have explored the anticancer potential of THIQ derivatives. While more studies are needed, these compounds have shown cytotoxic effects against cancer cell lines. Mechanisms include cell cycle arrest, apoptosis induction, and inhibition of angiogenesis .
- THIQ-based molecules can act as enzyme inhibitors. For instance, they may target enzymes involved in neurotransmitter metabolism, making them relevant for neurological disorders. Investigating their binding affinity and selectivity is crucial .
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Properties
Anticancer Research
Enzyme Inhibition
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWCNNCCAOJFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(6-hydroxypyrimidin-4-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。